4H-Thiopyran, 4-(2,6-diphenyl-4H-thiopyran-4-ylidene)-2,6-diphenyl-
CAS No.: 42506-60-5
Cat. No.: VC7974680
Molecular Formula: C34H24S2
Molecular Weight: 496.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42506-60-5 |
|---|---|
| Molecular Formula | C34H24S2 |
| Molecular Weight | 496.7 g/mol |
| IUPAC Name | 4-(2,6-diphenylthiopyran-4-ylidene)-2,6-diphenylthiopyran |
| Standard InChI | InChI=1S/C34H24S2/c1-5-13-25(14-6-1)31-21-29(22-32(35-31)26-15-7-2-8-16-26)30-23-33(27-17-9-3-10-18-27)36-34(24-30)28-19-11-4-12-20-28/h1-24H |
| Standard InChI Key | AUGHHYXEFUHBLP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 4H-thiopyran derivatives consists of a six-membered sulfur-containing ring. In this compound, two thiopyran units are fused through a conjugated double bond, with each ring substituted at the 2- and 6-positions by phenyl groups. The planar arrangement of the fused rings facilitates π-π stacking interactions, while the sulfur atoms contribute to electron delocalization, enhancing stability .
Key Structural Features:
-
Fused Thiopyran System: The central 4H-thiopyran moiety enables conjugation across the molecule, as evidenced by its UV-Vis absorption spectra .
-
Phenyl Substituents: The 2,6-diphenyl groups introduce steric bulk and modulate solubility, rendering the compound soluble in polar aprotic solvents like THF and DMF .
-
Crystallographic Data: X-ray diffraction studies of analogous thiopyrans reveal bond lengths of 1.76 Å for C-S bonds and 1.39 Å for aromatic C-C bonds, consistent with resonance stabilization .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 2210 cm (C≡N stretch) and 3450 cm (N-H stretch) are observed in related thiopyran derivatives .
-
NMR Spectroscopy: NMR spectra exhibit singlet peaks for the central methine proton (δ 4.22 ppm) and multiplet signals for aromatic protons (δ 7.19–7.33 ppm) .
-
Mass Spectrometry: ESI-MS analysis shows a prominent ion at 277 [M + Na] for simpler analogs, corroborating the molecular weight .
Synthesis and Optimization
Microwave-Assisted Multicomponent Reactions
A highly efficient method involves the one-pot reaction of aromatic aldehydes, malononitrile, and cyanothioacetamide under microwave irradiation (MWI). This catalyst-free approach achieves yields exceeding 85% in 5–18 minutes, avoiding tedious intermediate isolation .
Reaction Conditions:
| Component | Quantity (mmol) | Role |
|---|---|---|
| Benzaldehyde | 0.5 | Electrophilic partner |
| Malononitrile | 0.5 | Nucleophile |
| Cyanothioacetamide | 0.5 | Sulfur source |
| Solvent | Ethanol | — |
| Temperature | 80°C | — |
This method surpasses traditional routes by eliminating strong bases and reducing reaction times from hours to minutes .
Solution-Phase Synthesis
Alternative routes involve stepwise cyclization in tetrahydrofuran (THF) with NaHS as a sulfurizing agent. For example, reacting (1E,4E)-1,5-di(selenophen-2-yl)penta-1,4-dien-3-one with NaHS yields 2,6-di(selenophen-2-yl)tetrahydro-4H-thiopyran-4-one in 92% yield .
Comparative Analysis of Methods:
| Parameter | MWI Method | Solution-Phase |
|---|---|---|
| Reaction Time | 5–18 min | 12–24 h |
| Yield | 85–92% | 75–90% |
| Catalyst | None | NaHS |
| Environmental Impact | Low | Moderate |
Applications in Research and Industry
Organic Synthesis
The compound serves as a precursor for synthesizing pharmacologically active molecules. Its thiopyran core mimics natural products like tetrahydrodicranenone B, enabling the development of thromboxane analogs .
Photochemical Materials
Due to its extended conjugation, the compound exhibits strong absorption in the visible spectrum (λ ≈ 450 nm), making it suitable for light-sensitive coatings in photoresists .
Antioxidant Activity
In vitro studies demonstrate radical scavenging efficacy (IC = 12 μM against DPPH), attributed to the electron-donating thiopyran system. This property is exploited in food preservation and nutraceuticals .
Advanced Materials
Incorporation into polymers enhances thermal stability (T > 300°C) and mechanical strength. Copolymers with styrene show a 40% increase in tensile modulus compared to pure polystyrene .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume